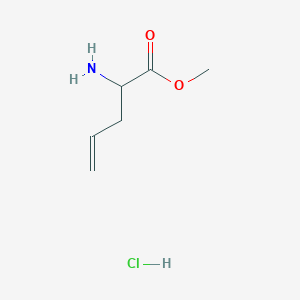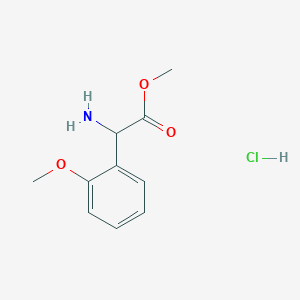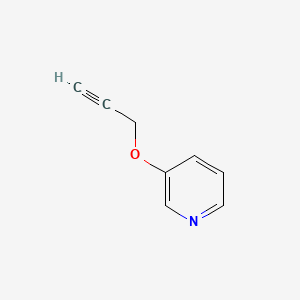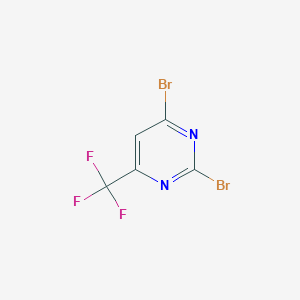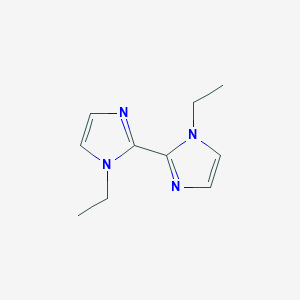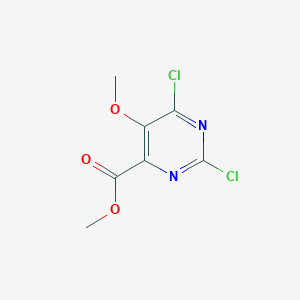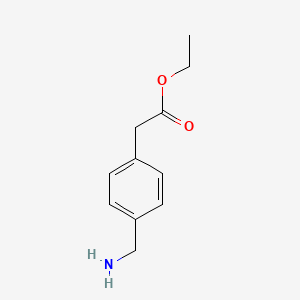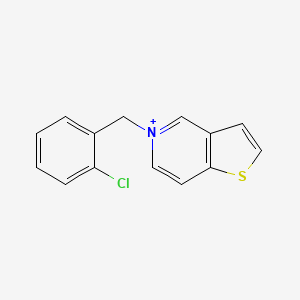
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Descripción general
Descripción
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and exhibits a range of biochemical and physiological effects that make it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine derivatives, which are structurally related to 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, involves photochlorination, condensation, oxidation, and catalytic dehydration processes, demonstrating the compounds' aromatic character and their potential as intermediates in organic synthesis (Klemm, Johnson, & White, 1970).
Electrochemical and Photophysical Applications
Research on electrochromic and electrochemical properties of poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives, which share a similar thienyl structural motif with 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, has unveiled efficient synthetic routes and significant electroactive behaviors, indicating potential applications in electrochromic devices (Hwang, Son, & Shim, 2010).
Photovoltaic and Light-Emitting Devices
A study on thieno[3,4-c]pyrrole-4,6-dione-based copolymers, which are conceptually related to the chemical structure of interest, has highlighted their application in efficient solar cells due to their broad absorption in the visible region and favorable electronic properties for photovoltaic applications (Zou et al., 2010).
Luminescence and Catalytic Activity
Investigations into cyclometallated platinum and iridium complexes of oligothienylpyridines have detailed the absorption and luminescence properties of these complexes, providing insight into their potential use in light-emitting devices and as catalysts in chemical transformations (Kozhevnikov et al., 2011).
Antimicrobial Activities
Research into polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, which share structural similarities with 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, has demonstrated antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Hussein, 2007).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLLGWEACZMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClNS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |
CAS RN |
721387-90-2 | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



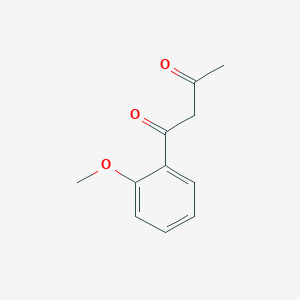
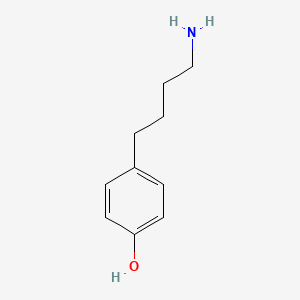
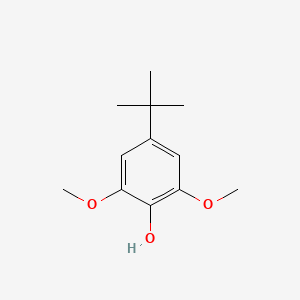
![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
